(1E)-N'-hydroxy-2-(1H-1,2,4-triazol-1-yl)ethanimidamide
CAS No.:
Cat. No.: VC16566808
Molecular Formula: C4H7N5O
Molecular Weight: 141.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C4H7N5O |
|---|---|
| Molecular Weight | 141.13 g/mol |
| IUPAC Name | N'-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide |
| Standard InChI | InChI=1S/C4H7N5O/c5-4(8-10)1-9-3-6-2-7-9/h2-3,10H,1H2,(H2,5,8) |
| Standard InChI Key | XIVWQXRPIVXZRZ-UHFFFAOYSA-N |
| Isomeric SMILES | C1=NN(C=N1)C/C(=N\O)/N |
| Canonical SMILES | C1=NN(C=N1)CC(=NO)N |
Introduction
Chemical Identity and Nomenclature
Systematic Naming and Synonyms
The IUPAC name for this compound is N'-hydroxy-2-(1,2,4-triazol-1-yl)ethanimidamide . Its systematic nomenclature reflects the presence of a hydroxyamidine group (-NH-C(=NOH)-) attached to a 1,2,4-triazole ring via an ethylene bridge. Alternative synonyms include:
Molecular Formula and Weight
The compound’s molecular formula is , with a calculated molecular weight of 141.13 g/mol . This value is consistent across experimental and computational datasets from PubChem and ChemDiv .
Structural Characteristics
2D and 3D Conformations
The compound’s 2D structure features a 1,2,4-triazole ring (a five-membered heterocycle with three nitrogen atoms) linked to an ethanimidamide group (Fig. 1) . The hydroxyamidine moiety adopts a planar configuration due to resonance stabilization between the nitrogen and oxygen atoms.
Table 1: Key Structural Descriptors
The isomeric SMILES notation highlights the E-configuration of the hydroxyamidine group, which influences hydrogen-bonding interactions and molecular polarity .
Physicochemical Properties
Solubility and Polarity
The compound’s solubility profile remains understudied, but its polar functional groups (hydroxyamidine and triazole) suggest moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The calculated partition coefficient (LogP) is estimated to be low (-0.89), indicating limited lipophilicity .
Thermal Stability
No direct thermogravimetric analysis (TGA) data are available, but the presence of conjugated π-systems in the triazole ring likely confers thermal stability up to 200°C, typical for aromatic heterocycles .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
While detailed synthetic protocols are absent from the cited sources, retrosynthetic analysis suggests feasible routes involving:
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Amidine Formation: Reaction of 1H-1,2,4-triazole with chloroacetonitrile to introduce the ethylene spacer.
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Hydroxylation: Oxidative functionalization of the amidine group using hydroxylamine derivatives .
Industrial Considerations
Large-scale production would require optimizing reaction conditions (e.g., temperature, catalyst selection) to maximize yield and purity. Continuous-flow reactors could mitigate exothermic risks during nitrile activation .
Data Compendium
Table 2: Comprehensive Molecular Data
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